3,3-Bis(methylsulfanyl)-1-(3-nitrophenyl)prop-2-EN-1-one
CAS No.: 139057-17-3
Cat. No.: VC21244126
Molecular Formula: C11H11NO3S2
Molecular Weight: 269.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 139057-17-3 |
|---|---|
| Molecular Formula | C11H11NO3S2 |
| Molecular Weight | 269.3 g/mol |
| IUPAC Name | 3,3-bis(methylsulfanyl)-1-(3-nitrophenyl)prop-2-en-1-one |
| Standard InChI | InChI=1S/C11H11NO3S2/c1-16-11(17-2)7-10(13)8-4-3-5-9(6-8)12(14)15/h3-7H,1-2H3 |
| Standard InChI Key | LNABYIAUVCHZCT-UHFFFAOYSA-N |
| SMILES | CSC(=CC(=O)C1=CC(=CC=C1)[N+](=O)[O-])SC |
| Canonical SMILES | CSC(=CC(=O)C1=CC(=CC=C1)[N+](=O)[O-])SC |
Introduction
Chemical Identity and Structure
3,3-Bis(methylsulfanyl)-1-(3-nitrophenyl)prop-2-en-1-one is characterized by a prop-2-en-1-one backbone with two methylsulfanyl (methylthio) groups attached to the same carbon atom at position 3, while a 3-nitrophenyl group is connected to the carbonyl carbon. This unique arrangement contributes to the compound's chemical reactivity and potential biological activities.
The compound has the molecular formula C₁₁H₁₁NO₃S₂ with a molecular weight of 269.3 g/mol. It is cataloged with CAS Registry Number 139057-17-3 and can be represented using various chemical identifiers as shown in Table 1.
Table 1: Chemical Identifiers of 3,3-Bis(methylsulfanyl)-1-(3-nitrophenyl)prop-2-en-1-one
| Identifier Type | Value |
|---|---|
| CAS Number | 139057-17-3 |
| IUPAC Name | 3,3-bis(methylsulfanyl)-1-(3-nitrophenyl)prop-2-en-1-one |
| Molecular Formula | C₁₁H₁₁NO₃S₂ |
| Molecular Weight | 269.3 g/mol |
| Standard InChI | InChI=1S/C11H11NO3S2/c1-16-11(17-2)7-10(13)8-4-3-5-9(6-8)12(14)15/h3-7H,1-2H3 |
| InChI Key | LNABYIAUVCHZCT-UHFFFAOYSA-N |
| SMILES | CSC(=CC(=O)C1=CC(=CC=C1)N+[O-])SC |
| PubChem Compound ID | 15719233 |
Structurally, the compound features a carbonyl group conjugated with a carbon-carbon double bond, which is further substituted with two methylsulfanyl groups. The nitrophenyl moiety at position 3 of the phenyl ring adds additional complexity to its electronic structure and reactivity patterns.
Physical and Chemical Properties
Based on structural similarities with related compounds, 3,3-Bis(methylsulfanyl)-1-(3-nitrophenyl)prop-2-en-1-one is likely a crystalline solid with a yellowish appearance at room temperature. This prediction is supported by the fact that similar compounds, such as 3,3-Bis(methylsulfanyl)-1-(4-nitrophenyl)prop-2-en-1-one, are described as yellow crystalline solids .
Chemically, one of the most interesting aspects of this compound is the interaction between the sulfur atoms and the C=C double bond. In similar structures, the S—C sp² bonds (connecting sulfur to the olefinic carbon) are significantly shorter than the S—CH₃ bonds, which has been attributed to d-π interactions between the sulfur atoms and the C=C bond . This structural feature likely influences the compound's reactivity patterns and electronic distribution.
Table 2: Estimated Physical Properties Based on Structural Analogues
Characterization Techniques
Characterization of 3,3-Bis(methylsulfanyl)-1-(3-nitrophenyl)prop-2-en-1-one would typically involve various spectroscopic and analytical methods. Based on information provided for analogous compounds, the following techniques would likely be employed:
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy would show characteristic signals for:
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The olefinic proton (C=CH)
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The methyl protons of the methylsulfanyl groups
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The aromatic protons of the nitrophenyl ring
¹³C NMR spectroscopy would provide information about the carbon skeleton of the molecule, including the carbonyl carbon, the olefinic carbons, the aromatic carbons, and the methyl carbons.
Infrared (IR) Spectroscopy
IR spectroscopy would reveal characteristic absorption bands for:
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The carbonyl group (C=O)
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The carbon-carbon double bond (C=C)
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The nitro group (NO₂)
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The carbon-sulfur bonds (C-S)
Based on data from the 4-nitrophenyl analogue, we might expect IR bands around 1615 cm⁻¹ for the C=O stretching, 1590 cm⁻¹ for the C=C stretching, and approximately 1512 and 1345 cm⁻¹ for the NO₂ group .
Mass Spectrometry
Mass spectrometry would provide confirmation of the molecular weight (expected m/z = 269 for the molecular ion) and fragmentation patterns characteristic of the structure .
X-ray Crystallography
Single-crystal X-ray diffraction analysis could provide detailed information about the three-dimensional structure of the molecule, including precise bond lengths, bond angles, and packing arrangements in the crystal lattice .
Structural Features and Bonding
The structural features of 3,3-Bis(methylsulfanyl)-1-(3-nitrophenyl)prop-2-en-1-one are particularly interesting due to the unique electronic interactions within the molecule. Based on studies of similar compounds, several notable features can be inferred:
Bond Lengths and Electronic Interactions
In analogous structures, the S—C sp² bonds are significantly shorter than the S—CH₃ bonds. For example, in 3,3-Bis(methylsulfanyl)-1-(4-nitrophenyl)prop-2-en-1-one, the S—C sp² bonds measure 1.746(3) and 1.750(2) Å, while the S—CH₃ bonds are 1.794(3) and 1.806(3) Å . This difference has been attributed to d-π interactions between the sulfur atoms and the C=C bond, suggesting a delocalization of electrons that influences the electronic structure of the molecule .
Intermolecular Interactions
In the crystal structure of similar compounds, molecules are linked through intermolecular C—H⋯S and C—H⋯O hydrogen bonding interactions, forming three-dimensional networks . These interactions play a crucial role in determining the packing arrangement and physical properties of the crystalline material.
Research Status and Future Directions
Based on the limited information available in the search results, research on 3,3-Bis(methylsulfanyl)-1-(3-nitrophenyl)prop-2-en-1-one appears to be in relatively early stages. While some basic characterization data is available, comprehensive studies on its reactivity patterns, biological activities, and potential applications are still needed.
Future research directions might include:
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Detailed investigation of its reactivity patterns and synthetic utility
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Evaluation of potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties
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Exploration of its behavior as a ligand in coordination chemistry
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Development of efficient and scalable synthetic methods
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Structure-activity relationship studies with related compounds
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